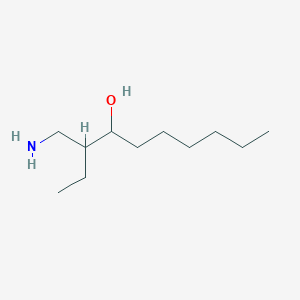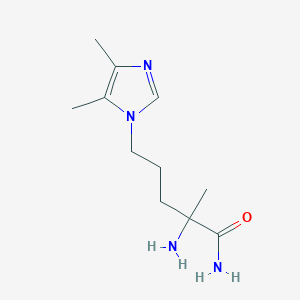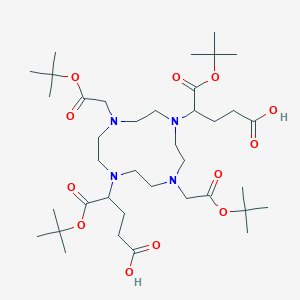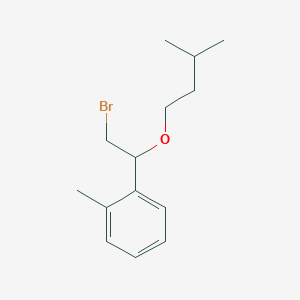
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene typically involves the bromination of 2-methylbenzene followed by the introduction of the isopentyloxy group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform. The isopentyloxy group can be introduced via a nucleophilic substitution reaction using isopentyl alcohol and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in ethyl-substituted benzene derivatives .
Scientific Research Applications
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromo group can participate in electrophilic substitution reactions, while the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-methylbenzene: Lacks the isopentyloxy group, making it less lipophilic.
1-(2-Bromo-1-(methoxy)ethyl)-2-methylbenzene: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(isopentyloxy)ethyl)-2-methylbenzene: Substitutes bromine with chlorine, altering its chemical properties and reactivity.
Uniqueness: 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene is unique due to the presence of both the bromo and isopentyloxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-7-5-4-6-12(13)3/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
LPKRRPQFRQMZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


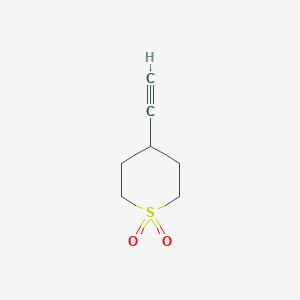
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)



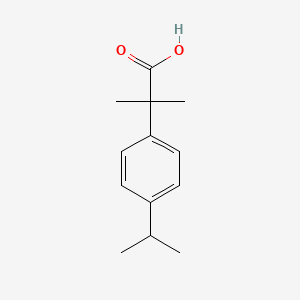
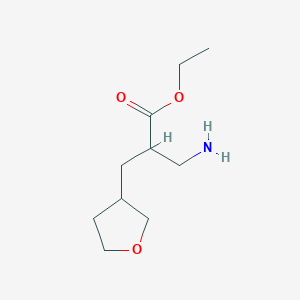

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
